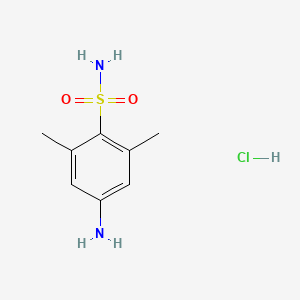
4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride is a chemical compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group, two methyl groups, and a sulfonamide group attached to a benzene ring, with a hydrochloride salt form enhancing its solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride typically involves the sulfonation of 2,6-dimethylaniline followed by the introduction of the amino group. The process can be summarized as follows:
Sulfonation: 2,6-dimethylaniline is treated with sulfuric acid to introduce the sulfonamide group.
Amination: The sulfonated intermediate is then reacted with ammonia or an amine to introduce the amino group.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine are employed under acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Sulfonic acids.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately causing bacterial cell death .
Comparaison Avec Des Composés Similaires
Sulfamethazine: 4-amino-N-(4,6-dimethylpyrimidin-2-yl) benzene sulphonamide.
Sulfadiazine: 4-amino-N-(pyrimidin-2-yl) benzene-1-sulphonamide.
Comparison: 4-Amino-2,6-dimethylbenzene-1-sulfonamidehydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Unlike sulfamethazine and sulfadiazine, it has two methyl groups that enhance its lipophilicity and potentially its bioavailability .
Propriétés
Formule moléculaire |
C8H13ClN2O2S |
|---|---|
Poids moléculaire |
236.72 g/mol |
Nom IUPAC |
4-amino-2,6-dimethylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-5-3-7(9)4-6(2)8(5)13(10,11)12;/h3-4H,9H2,1-2H3,(H2,10,11,12);1H |
Clé InChI |
KATGWPITQHNLBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1S(=O)(=O)N)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


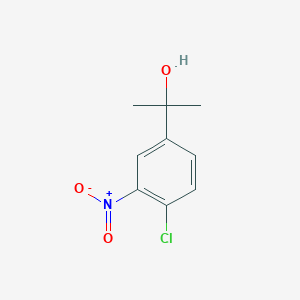

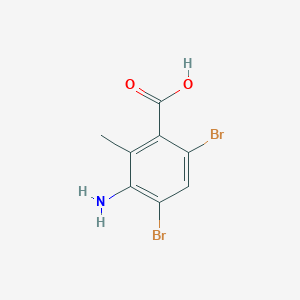

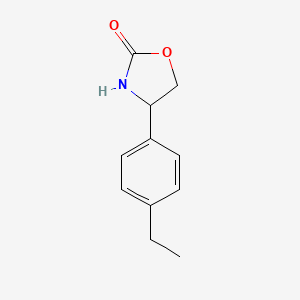
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
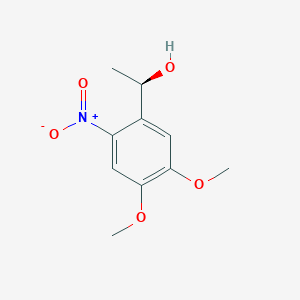
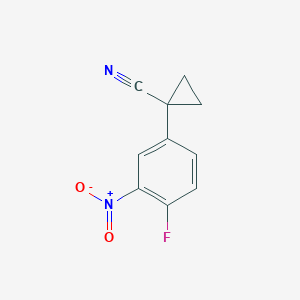
![1-Bromo-3-(cyclopropanesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13590330.png)
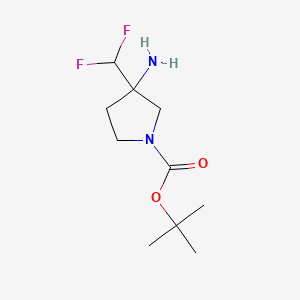
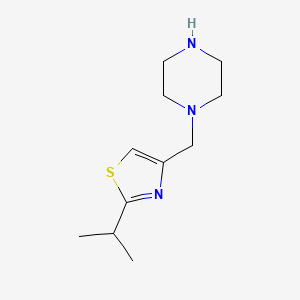
![3-(Benzo[b]thiophen-3-yl)-3-methylbutanoic acid](/img/structure/B13590372.png)


